Nociceptin Receptor Binding Affinity: 4-OCH₃ vs. 4-H Substituent Comparison
In the 4-hydroxy-4-phenylpiperidine series, the para-methoxy substituent on the 4-phenyl ring modulates nociceptin (ORL-1) receptor binding affinity relative to the unsubstituted phenyl analog. Although the exact Ki for the Boc-protected precursor is not directly reported, the deprotected and further N-functionalized 4-(4-methoxyphenyl)-4-hydroxypiperidine derivatives consistently show measurable shifts in binding affinity compared to the 4-H and 4-Cl analogs, establishing the methoxy group as a potency-determining substituent .
| Evidence Dimension | Nociceptin receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki values for N-substituted 4-(4-methoxyphenyl)-4-hydroxypiperidine derivatives: range reported from low nanomolar to sub-micromolar depending on N-substituent (exact value for Boc-protected precursor not disclosed) |
| Comparator Or Baseline | 4-phenyl (unsubstituted) analog: Ki = 162 nM for a representative N-substituted derivative |
| Quantified Difference | Para-OCH₃ substitution associated with approximately 2- to 10-fold modulation of Ki relative to 4-H, direction dependent on N-substituent identity |
| Conditions | Radioligand binding assay using [³H]-nociceptin on CHO cell membranes expressing human ORL-1 receptor |
Why This Matters
The 4-methoxy group is not a silent substituent; it materially alters receptor engagement, meaning procurement of the unsubstituted phenyl analog will not reproduce binding data from methoxy-containing lead series.
- [1] Ho, G. D.; Bercovici, A.; Tulshian, D.; Greenlee, W. J.; Fawzi, A.; Smith Torhan, A.; Zhang, H. Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 1. Bioorg. Med. Chem. Lett. 2007, 17, 3023–3027. View Source
